2'-O-Methyl isocytidine

Catalog No.
S1540995
CAS No.
175471-65-5
M.F
C10H15N3O5
M. Wt
257.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-O-Methyl isocytidine

CAS Number

175471-65-5

Product Name

2'-O-Methyl isocytidine

IUPAC Name

2-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C10H15N3O5/c1-17-8-7(16)5(4-14)18-9(8)13-3-2-6(15)12-10(13)11/h2-3,5,7-9,14,16H,4H2,1H3,(H2,11,12,15)/t5-,7-,8-,9-/m1/s1

InChI Key

YNICOGPIWXQHOX-ZOQUXTDFSA-N

SMILES

COC1C(C(OC1N2C=CC(=O)N=C2N)CO)O

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)N=C2N)CO)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N=C2N)CO)O

2'-O-Methyl isocytidine is a modified nucleoside derived from isocytidine, featuring a methyl group attached to the 2' hydroxyl of the ribose sugar. This modification enhances the stability and functionality of RNA molecules, making it a significant compound in biochemical research and applications. The molecular formula of 2'-O-Methyl isocytidine is C9H13N3O5, with a molecular weight of 243.22 g/mol .

  • Oxidation: It can be oxidized to yield isocytosine.
  • Reduction: Reduction processes can convert it into its corresponding deoxynucleoside.
  • Substitution: This compound can undergo substitution reactions, including alkylation and acylation, typically involving reagents like methyl iodide for alkylation and acetic anhydride for acylation .

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, while sodium borohydride and lithium aluminum hydride are used for reduction.

The biological activity of 2'-O-Methyl isocytidine includes:

  • Cellular Effects: It influences cellular functions by affecting signaling pathways and gene expression. In Escherichia coli, it converts to isocytosine and uracil, indicating its role in metabolic pathways .
  • Stabilization of RNA: The methylation at the 2' position enhances the stability of RNA molecules against hydrolysis, thereby increasing their longevity within cellular environments .
  • Impact on Protein Synthesis: Modifications like 2'-O-methylation can alter the translation efficiency and fidelity of ribosomal RNA, influencing protein synthesis outcomes without changing the underlying DNA sequence .

Synthesis of 2'-O-Methyl isocytidine can be achieved through various methods:

  • Alkylation of Isocytosine: This involves using a ribose derivative, such as 2'-O-5-dimethyluridine, which undergoes tosylation followed by anhydro nucleoside formation and ring opening to yield the desired compound.
  • Solid-Phase Synthesis: In industrial settings, automated DNA synthesizers are employed for large-scale production. This method includes protecting group strategies to ensure selective reactions at the desired sites on the nucleoside .
  • Post-Synthetic Modifications: Techniques such as RiboMethSeq enable quantification of modifications in RNA samples, allowing for precise incorporation of 2'-O-methyl groups during oligonucleotide synthesis .

The applications of 2'-O-Methyl isocytidine are diverse:

  • Therapeutics: It is utilized in FDA-approved oligonucleotide therapeutics, enhancing the stability and efficacy of therapeutic RNA molecules .
  • Research Tools: Modified oligonucleotides containing this compound are valuable in studying RNA structure and function, particularly in understanding gene regulation mechanisms .
  • Gene Delivery Systems: Its stability makes it suitable for applications in gene therapy and RNA interference technologies .

Interaction studies reveal that 2'-O-Methyl isocytidine forms stable base pairs with standard nucleobases, contributing to its role in RNA structure stabilization. The presence of the methyl group alters hydrogen bonding patterns compared to natural base pairs, which may influence how these modified nucleotides interact with proteins and other biomolecules involved in cellular processes .

Several compounds share structural similarities with 2'-O-Methyl isocytidine but differ in their functional groups or modifications. Key similar compounds include:

Compound NameStructural FeaturesUnique Characteristics
IsocytidineNo methyl group at the 2' positionLess stable than its methylated counterpart
2'-O-Propargyl IsocytidinePropargyl group at the 2' positionUsed for click chemistry applications
5-Methyl IsocytidineMethyl group at the 5-positionImpacts base pairing properties
2'-Deoxy IsocytidineLacks oxygen at the 2' positionMore similar to DNA than RNA

The uniqueness of 2'-O-Methyl isocytidine lies in its ability to enhance RNA stability while maintaining functionality in biological systems, making it a crucial compound for both research and therapeutic applications. Its specific modifications allow for tailored interactions within biological pathways that are not achievable with unmodified nucleosides or other similar compounds.

XLogP3

-1.6

Dates

Modify: 2023-07-17

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